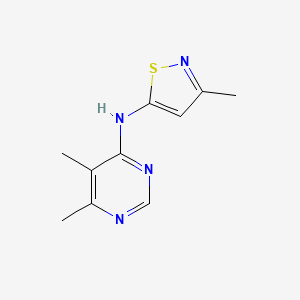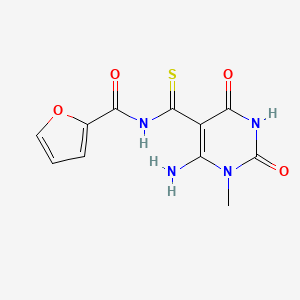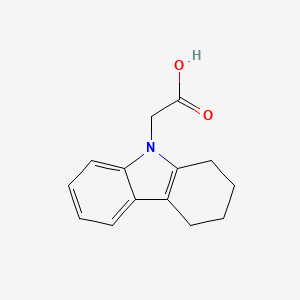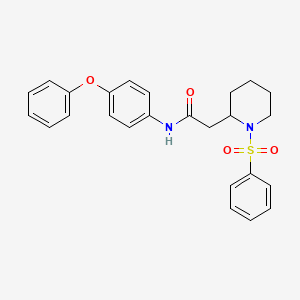
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
KPT-276 has a wide range of scientific research applications, including:
Chemistry: KPT-276 is used as a tool compound to study the mechanisms of nuclear export and the role of chromosomal maintenance protein 1 in various cellular processes.
Biology: In biological research, KPT-276 is used to investigate the effects of nuclear export inhibition on cell cycle regulation, apoptosis, and gene expression.
Medicine: KPT-276 has shown promising results in preclinical studies for the treatment of multiple myeloma, acute myeloid leukemia, and other cancers. .
Industry: KPT-276 is used in the development of new therapeutic agents targeting nuclear export pathways. .
Mechanism of Action
KPT-276, also known as (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one, is a selective inhibitor of nuclear export (SINE) that has shown promising results in preclinical studies .
Target of Action
KPT-276 primarily targets Chromosome Region Maintenance 1 (CRM1) , also known as Exportin 1 (XPO1) . CRM1 is a nuclear export receptor involved in the active transport of transcription factors, cell-cycle regulators, tumor suppressors, and RNA molecules . Overexpression and overactive transport of CRM1 have been observed in various types of cancer .
Mode of Action
KPT-276 irreversibly binds to CRM1, thereby blocking CRM1-mediated nuclear export . This action specifically inhibits the nuclear export of XPO1, which encodes CRM1 . By blocking the nuclear export of these proteins, KPT-276 effectively disrupts their function and reduces the viability of cancer cells .
Biochemical Pathways
The inhibition of CRM1 by KPT-276 affects several biochemical pathways. It leads to the downregulation of proteins such as c-MYC , CDC25A , and BRD4 , causing G1/S phase arrest . These proteins play crucial roles in cell cycle regulation and their disruption can lead to the death of cancer cells .
Pharmacokinetics
A related compound, selinexor, has been reported to exhibit linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [tmax] 2–4 h) and moderate elimination (half-life [t½] 6–8 h)
Result of Action
In human multiple myeloma (MM) cell lines, KPT-276 significantly reduced cell viability . It also induced apoptosis in bone marrow cells isolated from MM patients . In a xenograft human acute myeloid leukemia (AML) murine model, KPT-276 significantly increased the survival of mice and reduced the amount of white blood cells . Furthermore, KPT-276 significantly reduced spleen weight and FLT3 protein expression . In a xenograft MM mouse model, KPT-276 inhibited tumor growth .
Biochemical Analysis
Biochemical Properties
KPT-276 interacts with CRM1, a nuclear export receptor, and inhibits its function . This interaction is irreversible, leading to the blockage of CRM1-mediated nuclear export . The inhibition of CRM1 by KPT-276 affects the transport of various biomolecules, including transcription factors, cell-cycle regulators, and tumor suppressors .
Cellular Effects
KPT-276 has been shown to reduce cell viability and induce apoptosis in various cell lines . It downregulates the expression of c-MYC, CDC25A, and BRD4, leading to G1/S phase arrest . In human multiple myeloma (MM) cell lines, KPT-276 significantly reduces the viability of cells .
Molecular Mechanism
KPT-276 exerts its effects at the molecular level by irreversibly binding to CRM1 and blocking CRM1-mediated nuclear export . This leads to the accumulation of various biomolecules in the nucleus, altering their function and ultimately leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Over time, KPT-276 has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . The compound’s effects are not immediate but occur after a certain period of exposure .
Dosage Effects in Animal Models
In animal models, KPT-276 has shown significant anti-tumor effects . The compound increases survival and reduces spleen weight and white blood cell count in a murine model of acute myeloid leukemia (AML) .
Metabolic Pathways
Given its role as a CRM1 inhibitor, it likely impacts pathways involving the transport of transcription factors, cell-cycle regulators, and tumor suppressors .
Transport and Distribution
KPT-276 is transported into cells where it binds to CRM1, blocking its function and leading to the accumulation of various biomolecules in the nucleus . The distribution of KPT-276 within cells and tissues is likely influenced by its interaction with CRM1 .
Subcellular Localization
KPT-276 is found in the nucleus of cells where it binds to CRM1 . This binding blocks CRM1-mediated nuclear export, leading to the accumulation of various biomolecules in the nucleus .
Preparation Methods
KPT-276 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of fluorinated phenyl groups. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper catalyst.
Introduction of fluorinated phenyl groups: This step involves the reaction of the triazole intermediate with fluorinated benzaldehyde derivatives under basic conditions.
Final assembly: The final product is obtained by coupling the intermediate with a difluoroazetidine derivative
Industrial production methods for KPT-276 involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
KPT-276 undergoes several types of chemical reactions, including:
Oxidation: KPT-276 can be oxidized to form various oxidized derivatives. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of KPT-276 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: KPT-276 can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of KPT-276 can lead to the formation of oxidized triazole derivatives, while reduction can yield reduced triazole compounds.
Comparison with Similar Compounds
KPT-276 is part of a class of compounds known as selective inhibitors of nuclear export. Similar compounds include:
KPT-185: An analog of KPT-276 with similar inhibitory effects on nuclear export.
Selinexor: Another selective inhibitor of nuclear export that has been approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma
KPT-330: A compound with similar mechanisms of action and therapeutic potential as KPT-276.
KPT-276 is unique in its high selectivity and irreversible binding to chromosomal maintenance protein 1, which distinguishes it from other inhibitors. Its oral bioavailability and potent anti-cancer effects make it a valuable compound for further research and development .
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2447223.png)
![N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2447225.png)
![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2447226.png)



![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)



![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)
![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2447241.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
